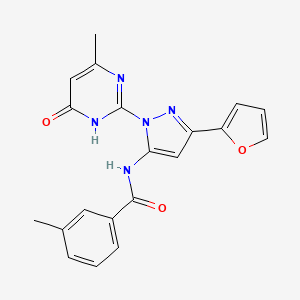

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-methylbenzamide

CAS No.: 1207015-17-5

Cat. No.: VC4719784

Molecular Formula: C20H17N5O3

Molecular Weight: 375.388

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207015-17-5 |

|---|---|

| Molecular Formula | C20H17N5O3 |

| Molecular Weight | 375.388 |

| IUPAC Name | N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-methylbenzamide |

| Standard InChI | InChI=1S/C20H17N5O3/c1-12-5-3-6-14(9-12)19(27)22-17-11-15(16-7-4-8-28-16)24-25(17)20-21-13(2)10-18(26)23-20/h3-11H,1-2H3,(H,22,27)(H,21,23,26) |

| Standard InChI Key | HCGGHNXNONASAD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C4=CC=CO4 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name reflects its intricate structure: a pyrazole core substituted with a furan ring at position 3, a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group at position 1, and a 3-methylbenzamide group at position 5. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₇N₅O₃ |

| Molecular Weight | 375.388 g/mol |

| CAS Number | 1207015-17-5 |

| IUPAC Name | N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-methylbenzamide |

| Topological Polar Surface Area | 98.5 Ų |

| LogP (Octanol-Water) | 2.78 (predicted) |

The presence of multiple hydrogen bond donors (3) and acceptors (7) suggests moderate solubility in polar solvents, while the aromatic systems contribute to lipophilicity .

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via multi-component or one-pot reactions to streamline the formation of its heterocyclic framework . A representative pathway involves:

-

Cyclocondensation: Thiourea and ethyl 3-oxopentanoate react to form a 6-ethyl thiouracil intermediate .

-

S-Methylation: Treatment with methyl iodide yields a methylated pyrimidinone .

-

Hydrazine Substitution: Introduces the pyrazole ring via nucleophilic substitution .

-

Amide Coupling: Benzoyl fluoride intermediates are used to attach the 3-methylbenzamide group, often employing BTFFH (fluoro-N,N,N′,N′-bis-(tetramethylene)formamidinium hexafluorophosphate) for efficiency .

Structural Modifications

Modifications to the benzamide and pyrimidinone groups significantly impact bioactivity:

-

Halogenation: Para-fluorine or chlorine substitutions enhance potency against adenylyl cyclase 1 (AC1) .

-

Alkyl Groups: 3-Methyl or 3-ethyl substituents improve selectivity for AC1 over AC8 .

Biological Activities and Mechanisms

Adenylyl Cyclase 1 (AC1) Inhibition

AC1 is a therapeutic target for chronic pain, and this compound exhibits inhibitory activity with an IC₅₀ of 1.4 µM . Key findings:

-

Selectivity: 46% inhibition of AC8 at the AC1 IC₉₀, suggesting isoform specificity .

-

Structure-Activity Relationship (SAR):

Comparative Analysis of Analogues

| Analog | Modification | AC1 IC₅₀ (µM) | AC8 Inhibition (%) |

|---|---|---|---|

| Parent Compound | None | 1.4 | 46 |

| 3-Fluoro Derivative (Compound 10) | 3-F on benzamide | 0.79 | 48 |

| 3-Methyl Derivative (Compound 16) | 3-CH₃ on benzamide | 0.41 | 27 |

| 3-Ethyl Derivative (Compound 20) | 3-CH₂CH₃ on benzamide | 0.44 | 19 |

| Pyridine Replacement (Compound 9) | Phenyl → pyridine | 1.2 | 52 |

Therapeutic Applications and Future Directions

Chronic Pain Management

The compound’s AC1 inhibition aligns with strategies to mitigate neuropathic pain without opioid side effects . Preclinical models show reduced allodynia, comparable to morphine .

Drug Development Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume